molecular formula C10H7ClF3N5O B214261 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Katalognummer B214261
Molekulargewicht: 305.64 g/mol
InChI-Schlüssel: WOKXAYXGAPFENX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been found to be an effective antagonist of the μ-opioid receptor, which makes it a promising candidate for use in the treatment of opioid addiction and pain management.

Wirkmechanismus

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide acts as an antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is responsible for the effects of opioid drugs. When opioids bind to the μ-opioid receptor, it activates a signaling pathway that leads to the release of dopamine, which is responsible for the euphoric effects of opioids. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide blocks the μ-opioid receptor, preventing opioids from binding and activating the signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to reduce the rewarding effects of opioids, which is a key factor in addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to reduce the respiratory depression caused by opioids, which is a major cause of opioid-related deaths.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its high purity and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can be synthesized in large quantities with a purity of over 98%. This makes it an ideal candidate for use in lab experiments.
One of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its specificity for the μ-opioid receptor. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide does not bind to other opioid receptors, which limits its potential applications in pain management and addiction treatment.

Zukünftige Richtungen

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide. One area of research is the development of more specific and potent antagonists of the μ-opioid receptor. Another area of research is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in combination with other drugs for the treatment of opioid addiction and pain management. Finally, the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research.
Conclusion
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is a promising compound with potential applications in the treatment of opioid addiction and pain management. Its ease of synthesis, high purity, and specificity for the μ-opioid receptor make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in these fields and to develop more specific and potent antagonists of the μ-opioid receptor.

Synthesemethoden

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with 1H-tetrazole-1-acetic acid in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is relatively simple and can be scaled up to produce large quantities of the compound.

Wissenschaftliche Forschungsanwendungen

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is in the treatment of opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be an effective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs. By blocking the μ-opioid receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can prevent the effects of opioids such as euphoria, respiratory depression, and addiction.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been studied for its potential use in pain management. The μ-opioid receptor is involved in the perception of pain, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be effective in reducing pain in animal models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to have fewer side effects than traditional opioid drugs, making it a safer alternative for pain management.

Eigenschaften

Produktname

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Molekularformel

C10H7ClF3N5O

Molekulargewicht

305.64 g/mol

IUPAC-Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20)

InChI-Schlüssel

WOKXAYXGAPFENX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.